molecular formula C20H21N3O B2391734 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one CAS No. 578759-95-2

4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one

Cat. No.: B2391734
CAS No.: 578759-95-2
M. Wt: 319.408
InChI Key: UNIPUIPLJKMTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a novel chemical entity designed for advanced medicinal chemistry and drug discovery research. Its structure incorporates a 1-ethyl-benzimidazole scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities and ability to interact with multiple biological targets . Benzimidazole derivatives are isosteres of naturally occurring nucleotides, which allows them to interact easily with biopolymers in biological systems . This specific compound is of significant interest in oncology research. Benzimidazole-based hybrids have demonstrated potent antiproliferative activities against various human cancer cell lines . The structural framework of this compound suggests potential for development as a kinase inhibitor or for targeting enzymes like thymidylate synthase, mechanisms common to several established anticancer agents . Furthermore, its core benzimidazole moiety is associated with substantial antimicrobial potential, making it a candidate for research into new antibacterial and antifungal agents . The compound is provided as a characterizable solid for research purposes. It is intended for use in vitro studies, including biological screening, structure-activity relationship (SAR) analysis, and as a key intermediate in the synthesis of more complex bioactive molecules. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-(1-ethylbenzimidazol-2-yl)-1-(3-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-3-22-18-10-5-4-9-17(18)21-20(22)15-12-19(24)23(13-15)16-8-6-7-14(2)11-16/h4-11,15H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIPUIPLJKMTDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a complex structure, including a pyrrolidinone moiety , a benzimidazole ring , and various aromatic components. Its molecular formula is C20H21N3O2C_{20}H_{21}N_3O_2 with a molecular weight of approximately 335.41 g/mol.

Synthesis Pathway:
The synthesis typically involves several steps:

  • Formation of the Benzimidazole Ring : Achieved through the condensation of o-phenylenediamine with an appropriate aldehyde.
  • Alkylation : The benzimidazole is then alkylated using ethyl halides.
  • Formation of Pyrrolidinone : The final structure is completed by incorporating the pyrrolidinone moiety through cyclization reactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial activity against various pathogens. The compound has shown potential as an antibacterial and antifungal agent, with specific activity against Gram-positive and Gram-negative bacteria .

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : It interacts with specific enzymes, disrupting their function.
  • Cellular Pathway Interference : The compound may affect cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity Testing :
    • In vitro tests demonstrated that the compound had Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .
  • Fluorescence Alteration in Metal Ion Presence :
    • The compound exhibited selectivity towards Cu²⁺ ions, altering fluorescence, which suggests potential applications in biological sensing.
  • Comparative Studies with Similar Compounds :
    • Comparative analysis with other benzimidazole derivatives revealed that the ethyl substitution enhances biological activity compared to other alkyl groups.

Data Table: Biological Activity Comparison

Compound NameStructure FeaturesAntimicrobial ActivityUnique Aspects
This compoundPyrrolidinone & BenzimidazoleMIC: 0.0039 - 0.025 mg/mLHigh selectivity towards Cu²⁺
1-(p-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-oneComplex aromatic structureModerate antibacterialDiverse functional interactions
4-(benzyl)-piperazine-1-carboxylic acid phenylamidePiperazine coreVariable activityDifferent pharmacological targets

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the benzimidazole, pyrrolidinone, or aryl groups. These variations influence physicochemical properties (e.g., solubility, melting points) and biological activity.

Compound Name Substituents (R1, R2, R3) Melting Point (°C) Key Pharmacological Notes Reference
Target Compound R1: Ethyl; R2: m-tolyl Not reported Potential kinase inhibition
4-(1H-Benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one R1: H; R2: o-tolyl 214–215 (21a) Anticancer activity (A549 cells)
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one R1: H; R2: 3,5-dichloro-2-hydroxyphenyl 231–232 (21b) High cytotoxicity against A549 cells
4-(1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one R1: 2-Fluorobenzyl; R2: m-tolyl Not reported Enhanced lipophilicity
4-(1-(2-Methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one R1: 2-Methylpropenyl; R2: m-tolyl Not reported Increased steric bulk

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., 3,5-dichloro in 21b) enhance cytotoxicity, likely due to improved membrane permeability or target binding . N-Alkylation: Ethyl (target compound) vs. 2-methylpropenyl () affects steric hindrance and metabolic stability. Bulkier groups (e.g., 2-methylpropenyl) may reduce enzymatic degradation . Aryl Position: m-Tolyl (target) vs.
Pharmacological Activity
  • Anticancer Potential: Fluorinated or chlorinated analogs (e.g., 21b) exhibit superior cytotoxicity (IC₅₀ < 10 µM against A549 cells) compared to non-halogenated derivatives . The target compound’s ethyl group may balance lipophilicity and toxicity.
  • Kinase Inhibition: Benzimidazole-pyrrolidinones are explored as PDE1 inhibitors (). The ethyl group’s electron-donating nature could modulate enzyme affinity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(1-ethyl-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidinone core followed by functionalization of the benzimidazole and aryl groups. For example, coupling reactions between benzimidazole precursors and substituted pyrrolidinones under reflux conditions (e.g., THF or DCM solvents) are common . Optimization includes using microwave-assisted synthesis to reduce reaction time and improve yield , or employing Pd/C catalysts for hydrogenation steps . Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy (¹H, ¹³C) confirms regioselectivity of substitutions on the benzimidazole and pyrrolidinone rings . Mass spectrometry (ESI-TOF) validates molecular weight, particularly for intermediates with labile groups like trifluoromethyl . FTIR identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyrrolidinone) .

Q. How does the compound’s structure influence its potential biological activity?

  • The ethyl group on the benzimidazole enhances lipophilicity, potentially improving membrane permeability, while the m-tolyl group may engage in π-π stacking with aromatic residues in biological targets . Comparative studies of analogs (e.g., fluorophenyl or methoxyphenyl derivatives) suggest substituent-dependent activity in kinase inhibition or antimicrobial assays .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets?

  • Molecular docking (e.g., AutoDock Vina) models interactions with targets like histone deacetylases (HDACs) or G-protein-coupled receptors (GPCRs), using crystallographic data from the Protein Data Bank . Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). A meta-analysis approach is recommended:

  • Dose-response curves to confirm IC₅₀ values across multiple assays .
  • Structural validation via X-ray crystallography to rule out polymorphic effects .
  • Kinetic studies (e.g., SPR or ITC) to measure binding constants under standardized conditions .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic properties?

  • In vitro ADME assays :

  • Microsomal stability tests (human liver microsomes) to assess metabolic degradation .
  • Caco-2 cell monolayers for intestinal permeability predictions .
    • In vivo designs : Use randomized block designs with split-plot arrangements to control variables like dosage and administration routes .

Methodological Challenges and Solutions

Q. How can regioselectivity issues during functionalization of the benzimidazole ring be addressed?

  • Directing groups : Introduce temporary substituents (e.g., nitro or methoxy) to guide halogenation or alkylation to specific positions .
  • Protection/deprotection strategies : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during multi-step syntheses .

Q. What strategies mitigate aggregation or solubility issues in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes or PEGylated nanoparticles to enhance aqueous dispersion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.